molecular formula C11H10N2OS B14774634 5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine

5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine

Cat. No.: B14774634
M. Wt: 218.28 g/mol
InChI Key: MQTVFMYFKVKCOI-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a dihydrobenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,3-dihydrobenzofuran-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine is unique due to the combination of the thiazole ring and the dihydrobenzofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N2OS/c12-11-13-6-10(15-11)8-1-2-9-7(5-8)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13)

InChI Key

MQTVFMYFKVKCOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CN=C(S3)N

Origin of Product

United States

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